Cas no 367-21-5 (3-Chloro-4-fluoroaniline)

3-Chloro-4-fluoroaniline is a halogenated aromatic amine with the molecular formula C6H5ClFN. It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's distinct substitution pattern, featuring both chloro and fluoro groups on the aniline ring, enhances its reactivity and selectivity in cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Its high purity and stability make it suitable for precision applications in fine chemical manufacturing. The electron-withdrawing effects of the halogens also facilitate further functionalization, enabling tailored modifications for advanced molecular frameworks. Proper handling is required due to its potential toxicity and sensitivity to air and light.
3-Chloro-4-fluoroaniline structure
3-Chloro-4-fluoroaniline structure
Product Name:3-Chloro-4-fluoroaniline
CAS No:367-21-5
MF:C6H5ClFN
MW:145.562003850937
MDL:MFCD00007767
CID:37081
PubChem ID:9708
Update Time:2025-12-23

3-Chloro-4-fluoroaniline Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4-fluoroaniline
    • 3-chloro-4-fluorobenzenamine
    • 3-CHLORO-4-FLUORO-PHENYLAMINE
    • 4-Fluoro-3-chloroaniline
    • 3-chlor-4-fluoranilin
    • 3-chloro-4-fluoroanilline
    • 3-Chloro-4-fluorophenylamine
    • 3-Cl-4-F-aniline
    • 4-fluoro-3-chloro-aniline
    • Aniline,3-chloro-4-fluoro
    • Benzenamine,3-chloro-4-fluoro
    • CHLOROFLUOROANILINE
    • para-fluoro-meta-chloroaniline
    • Benzenamine, 3-chloro-4-fluoro-
    • 3-chloro-4-fluoro aniline
    • Aniline, 3-chloro-4-fluoro-
    • 3-chloro-4-fluoro-aniline
    • Gefitinib Impurity V
    • 7L63CC70UQ
    • YSEMCVGMNUUNRK-UHFFFAOYSA-N
    • PubChem2951
    • 3-chloro4-fluoroaniline
    • 3-Chloro-4-fluoroanilin
    • 3-chloro4-fluor
    • 3chloro-4-fluoro-phenylamine
    • 4-fluoro-3-chlorophenylamine
    • SB00006
    • M-CHLORO-P-FLUOROANILINE
    • NSC 10290
    • HY-Y0680
    • 4-fluoro-3-chloro phenyl amine
    • 367-21-5
    • 3-chloro-4-flouroaniline
    • F2190-0461
    • C-3925
    • EN300-20338
    • AKOS000119505
    • AM20060177
    • Z104477780
    • NSC-10290
    • A15531
    • UNII-7L63CC70UQ
    • Q27268500
    • FT-0615380
    • BCP26715
    • P19616
    • EINECS 206-682-8
    • 3-Chloro-4-fluoroaniline(Chunks or pellets)
    • 3-chloro4-fluoro-aniline
    • SCHEMBL9602
    • PS-8955
    • 3-Chloro-4-fluoroaniline, 98%
    • AC-2469
    • NS00041709
    • InChI=1/C6H5ClFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H
    • Norfloxacin Intermediates
    • 3-Chloro-4-fluoroaniline;Benzenamine, 3-chloro-4-fluoro-
    • NSC10290
    • CS-W009142
    • 4-fluoro-3-chlorophenyl amine
    • MFCD00007767
    • DTXSID0038754
    • STL164339
    • DB-023935
    • AG-617/02198034
    • DTXCID8018754
    • MDL: MFCD00007767
    • Inchi: 1S/C6H5ClFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
    • InChI Key: YSEMCVGMNUUNRK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)N)F
    • BRN: 1562786

Computed Properties

  • Exact Mass: 145.00900
  • Monoisotopic Mass: 145.0094550 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26
  • Molecular Weight: 145.56

Experimental Properties

  • Color/Form: Not available
  • Density: 1,226 g/cm3
  • Melting Point: 45.0 to 47.0 deg-C
  • Boiling Point: 227-228 °C(lit.)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: 1,54-1,542
  • PH: 7 (10g/l, H2O, 20℃)
  • Solubility: 10g/l
  • Water Partition Coefficient: 10 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates. May be air-sensitive.
  • PSA: 26.02000
  • LogP: 2.64250
  • Solubility: Not available
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

3-Chloro-4-fluoroaniline Security Information

  • Symbol: GHS06 GHS08
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301,H311,H331,H373
  • Warning Statement: P261,P280,P301+P310,P311
  • Hazardous Material transportation number:UN 2811 6.1/PG 2
  • WGK Germany:2
  • Hazard Category Code: 23/24/25-33
  • Safety Instruction: S36/37/39-S45-S26
  • FLUKA BRAND F CODES:9-23
  • Hazardous Material Identification: T
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:T
  • Storage Condition:Store at room temperature
  • Packing Group:III
  • Risk Phrases:R23/24/25; R33
  • Safety Term:S36/37/39;S45
  • Packing Group:III

3-Chloro-4-fluoroaniline Customs Data

  • HS CODE:29214210
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-Chloro-4-fluoroaniline Pricemore >>

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3-Chloro-4-fluoroaniline Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

3-Chloro-4-fluoroaniline Related Literature

Additional information on 3-Chloro-4-fluoroaniline

Introduction to 3-Chloro-4-fluoroaniline (CAS No. 367-21-5)

3-Chloro-4-fluoroaniline, identified by the Chemical Abstracts Service Number (CAS No.) 367-21-5, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, owing to its versatile structural framework. The presence of both chlorine and fluorine substituents on the benzene ring imparts unique electronic and steric properties, making it a valuable building block for medicinal chemistry applications.

The 3-Chloro-4-fluoroaniline molecule exhibits a distinct chemical profile that facilitates its use in multiple synthetic pathways. The chloro group at the 3-position enhances electrophilic aromatic substitution reactions, while the fluoro group at the 4-position influences both the reactivity and metabolic stability of the resulting derivatives. This combination makes it an attractive candidate for developing novel therapeutic agents with improved pharmacokinetic profiles.

In recent years, there has been a surge in research focused on fluorinated aromatic amines due to their potential in enhancing drug efficacy and bioavailability. Studies have demonstrated that fluorine atoms can modulate the lipophilicity, metabolic stability, and binding affinity of drug molecules. Specifically, the introduction of a fluoro group at the para position relative to an amine or chloro substituent often leads to compounds with enhanced binding to biological targets. This phenomenon has been extensively explored in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

One of the most compelling applications of 3-Chloro-4-fluoroaniline is in the synthesis of small-molecule inhibitors targeting protein kinases, which are critical enzymes involved in numerous cellular processes. For instance, recent studies have highlighted its utility in generating potent inhibitors of tyrosine kinases, which play a pivotal role in cancer signaling pathways. The chloro and fluoro substituents on 3-Chloro-4-fluoroaniline allow for precise tuning of electronic properties, enabling the design of molecules that tightly bind to active sites without off-target effects.

Moreover, the compound has been investigated as a precursor in the development of agrochemicals. Fluorinated aromatic amines are known to exhibit enhanced resistance to degradation by environmental factors, making them suitable for long-lasting pesticides and herbicides. Researchers have leveraged the reactivity of 3-Chloro-4-fluoroaniline to create derivatives with improved efficacy against resistant plant pathogens while maintaining low toxicity to non-target organisms.

The synthetic methodologies involving 3-Chloro-4-fluoroaniline have also seen significant advancements. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient functionalization at both the chloro and fluoro positions. These methods not only improve yields but also minimize byproduct formation, aligning with green chemistry principles. Additionally, computational modeling has been employed to predict optimal reaction conditions, further streamlining the synthesis process.

In terms of biological activity, derivatives of 3-Chloro-4-fluoroaniline have shown promise in preclinical studies as intermediates for antifungal and antibacterial agents. The structural motif is particularly effective in disrupting essential metabolic pathways in microbial organisms. For example, modifications at the 3-position with heterocyclic groups have yielded compounds with potent activity against multidrug-resistant strains of bacteria.

The role of 3-Chloro-4-fluoroaniline in drug discovery extends beyond kinase inhibitors and antimicrobial agents. Emerging research indicates its potential in developing treatments for neurological disorders. Fluorinated aromatic amines have been linked to enhanced blood-brain barrier penetration, making them suitable candidates for central nervous system (CNS) therapies. Ongoing studies are exploring its derivatives as potential scaffolds for neuroprotective and anti-inflammatory drugs.

From an industrial perspective, the demand for high-purity 3-Chloro-4-fluoroaniline has increased due to its widespread use in fine chemical synthesis. Manufacturers have adopted advanced purification techniques such as column chromatography and recrystallization to ensure product consistency and meet regulatory standards for pharmaceutical applications. These efforts underscore the compound's importance as a key intermediate in high-value chemical synthesis.

The future direction of research on 3-Chloro-4-fluoroaniline is likely to focus on expanding its utility into novel therapeutic areas. Innovations in synthetic chemistry may enable access to previously inaccessible derivatives, unlocking new biological functions. Additionally, interdisciplinary approaches combining organic chemistry with bioinformatics could accelerate the discovery pipeline by identifying promising candidates for further development.

In conclusion,3-Chloro-4-fluoroaniline (CAS No. 367-21-5) represents a cornerstone compound in modern medicinal and agrochemical research. Its unique structural features and reactivity make it indispensable for synthesizing biologically active molecules with diverse applications. As scientific understanding advances, so too will its role in addressing global health challenges through innovative chemical solutions.

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Jiangsu Xinsu New Materials Co., Ltd
(CAS:367-21-5)
SFD1005
Purity:99%
Quantity:25KG,200KG,1000KG
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:367-21-5)3-氯-4-氟苯胺
LE1614831;LE5508;LE17065
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Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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